molecular formula C7H10N2O B14360034 2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one CAS No. 94767-50-7

2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one

Cat. No.: B14360034
CAS No.: 94767-50-7
M. Wt: 138.17 g/mol
InChI Key: ZVLVLSGBZIJERC-UHFFFAOYSA-N
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Description

2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-oxocyclopentylacetate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of atoms and the presence of both cyclopentane and pyridazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

94767-50-7

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2,4,4a,5,6,7-hexahydrocyclopenta[c]pyridazin-3-one

InChI

InChI=1S/C7H10N2O/c10-7-4-5-2-1-3-6(5)8-9-7/h5H,1-4H2,(H,9,10)

InChI Key

ZVLVLSGBZIJERC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)NN=C2C1

Origin of Product

United States

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